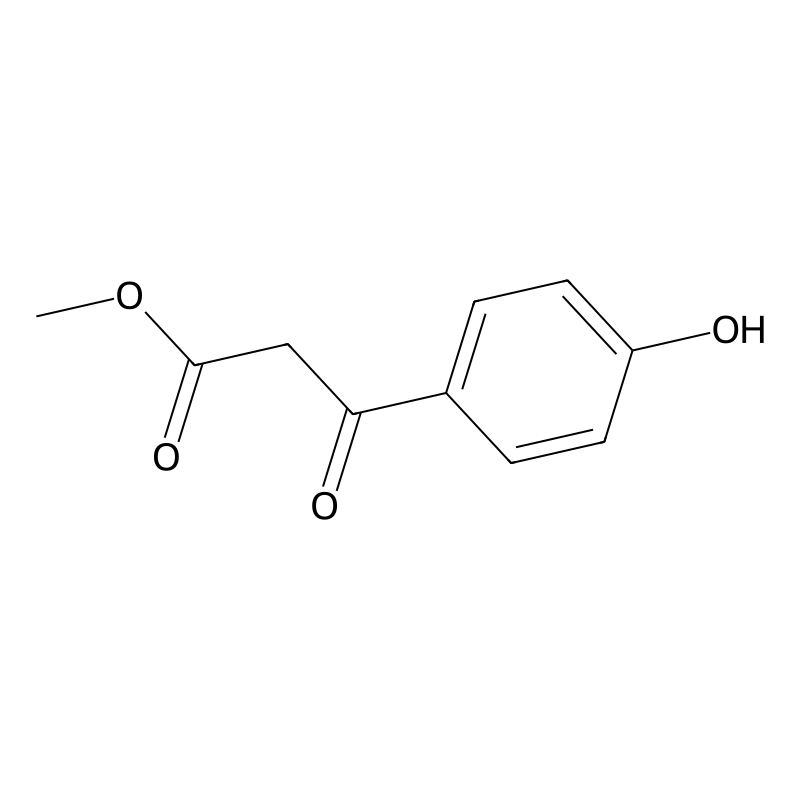

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Search ResultsWhile resources like PubChem https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-4-chlorophenyl-3-oxopropanoate and chemical suppliers provide some basic details about the compound, there is no mention of its use in scientific research.

Future Research PotentialThe presence of a ketone group (C=O) and an ester group (C-O-O-CH3) suggests Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate could potentially be a reactant or intermediate in organic synthesis. The hydroxyphenyl group (OH-C6H4-) might also indicate specific reactivity due to its polarity. However, without further research, it is difficult to speculate on its specific applications.

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate, with the molecular formula , is a methyl ester derived from phloretic acid. It features a 4-hydroxyphenyl group attached to a carbon chain that includes a keto group. This compound is naturally occurring in certain plants, such as Bellendena montana and Ena montana, and has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis .

- Plant growth regulation: Methyl phloretate might influence plant auxin signaling pathways, affecting plant growth and development [].

- Nitrification inhibition: The compound might inhibit the activity of nitrifying bacteria, which are responsible for converting ammonium to nitrate in the soil. This could be beneficial for regulating nitrogen availability in agricultural settings [].

- Esterification: The compound can react with alcohols to form new esters.

- Hydrolysis: It can be hydrolyzed back into the corresponding acid and alcohol under acidic or basic conditions.

- Reduction: The keto group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Condensation Reactions: It can undergo condensation with amines or other nucleophiles, forming more complex structures.

Research indicates that methyl 3-(4-hydroxyphenyl)-3-oxopropanoate exhibits various biological activities, including:

- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects: Studies suggest that it may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

- Antimicrobial Activity: Preliminary tests indicate that it may possess antimicrobial properties against certain pathogens .

Several synthesis methods have been developed for methyl 3-(4-hydroxyphenyl)-3-oxopropanoate:

- Direct Esterification: This method involves the reaction of phloretic acid with methanol in the presence of an acid catalyst to yield the methyl ester.

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate aldehydes and ketones under acidic conditions.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations .

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate has several notable applications:

- Pharmaceuticals: Due to its biological activity, it is being explored for use in drug development, particularly for anti-inflammatory and antioxidant therapies.

- Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Natural Product Research: Its presence in certain plants makes it of interest in studies related to natural product chemistry and potential health benefits .

Interaction studies of methyl 3-(4-hydroxyphenyl)-3-oxopropanoate focus on its binding affinities and effects on biological targets. Research indicates that it may interact with specific enzymes or receptors involved in inflammation and oxidative stress pathways. These interactions are critical for understanding its mechanism of action and potential therapeutic uses.

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate has several similar compounds that share structural features but differ in functional groups or substituents. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Methyl 3-oxo-3-phenylpropanoate | Lacks the hydroxy group; different biological activity | |

| Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate | Ethyl instead of methyl group; potentially different solubility | |

| Methyl 3-(m-tolyl)-3-oxopropanoate | Substituted with a meta-tolyl group; different sterics | |

| Ethyl 3-(o-tolyl)-3-oxopropanoate | Substituted with an ortho-tolyl group; altered reactivity |

This comparison highlights the uniqueness of methyl 3-(4-hydroxyphenyl)-3-oxopropanoate, particularly its specific hydroxyl substitution, which contributes to its distinct biological properties and reactivity profiles .